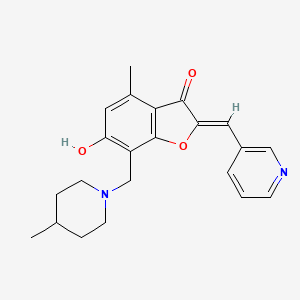

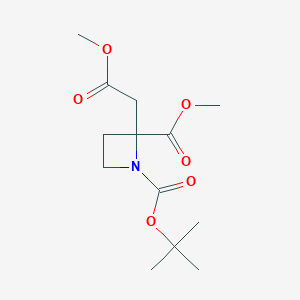

![molecular formula C13H15NO2S B2861253 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole CAS No. 2176069-25-1](/img/structure/B2861253.png)

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole, also known as OBMT, is a benzothiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. OBMT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 271.35 g/mol.

Scientific Research Applications

Cancer Research and Apoptosis Induction

Benzothiazoles, including derivatives similar to "3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole," have been explored for their anticancer properties. For instance, a study by Repický et al. (2009) demonstrated that benzothiazoles could induce apoptosis in human leukemia cells through reactive oxygen species generation, mitochondrial membrane potential decrease, caspase activation, and cytochrome c release, suggesting a mitochondrial/caspase-dependent pathway of apoptosis (Repický, Jantová, & Cipak, 2009).

Fluorescent Probes and Sensing Applications

Benzothiazole derivatives have been applied as fluorescent probes for sensing pH and metal cations due to their high sensitivity to pH changes and selectivity in metal cations, attributed to the high acidity of the fluorophenol moiety. This application is significant for detecting zinc cation and pH fluctuations within physiological conditions, offering a tool for bioanalytical chemistry and environmental monitoring (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Antimicrobial Activity

New pyridine derivatives containing the benzothiazole moiety have shown variable and modest antimicrobial activity against bacteria and fungi, highlighting the potential of benzothiazole derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition efficiency, particularly for protecting carbon steel in acidic environments. The compounds exhibit significant inhibition efficiencies, suggesting their potential application in industrial corrosion protection strategies (Negm, Elkholy, Zahran, & Tawfik, 2010).

Chemical Synthesis and Materials Science

Efficient synthesis of 2-aryl benzothiazole from aryl ketones under metal-free conditions has been reported, highlighting the versatility of benzothiazole derivatives in organic synthesis and materials science. This methodology provides access to a diverse library of compounds, potentially useful in drug discovery and materials chemistry (Liao, Qi, Chen, Jiang, Zhou, & Deng, 2012).

properties

IUPAC Name |

3-(oxan-4-ylmethoxy)-1,2-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-2-4-12-11(3-1)13(14-17-12)16-9-10-5-7-15-8-6-10/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNKNKOIDXSVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NSC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2861180.png)

![3-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2861181.png)

![4,6-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2861183.png)

![Ethyl 2-[(4-acetylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2861186.png)

![N~3~,6-dibenzyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2861187.png)